

The In Vivo Physiological Effects of D-Psicose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Psicose	
Cat. No.:	B10783083	Get Quote

Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic, anti-obesity, and lipid-lowering properties. This technical guide provides an in-depth analysis of the in vivo physiological effects of **D-psicose**, with a focus on its impact on glucose metabolism, lipid profiles, and body weight regulation. Detailed experimental protocols from key rodent studies are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying the effects of **D-psicose**, primarily centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science.

Introduction

D-psicose is a low-calorie sugar substitute that exhibits approximately 70% of the sweetness of sucrose with only 0.3% of its caloric content.[1] Beyond its utility as a sweetener, a growing body of preclinical research has demonstrated its potent metabolic regulatory functions.[2] This guide synthesizes the current understanding of the physiological effects of **D-psicose** observed in animal models, providing a detailed technical resource for the scientific community.

Effects on Body Weight and Adiposity



Numerous studies have demonstrated the anti-obesity effects of **D-psicose** in rodent models. Dietary supplementation with **D-psicose** has been shown to significantly reduce body weight gain and abdominal fat mass.[3][4]

Quantitative Data on Body Weight and Fat Mass

The following table summarizes the key findings from studies investigating the effects of **D- psicose** on body weight and fat accumulation in rats.

Study (Animal Model)	D-Psicose Dose	Duration	Body Weight Change (vs. Control)	Abdominal Fat Mass Change (vs. Control)	Reference
Nagata et al. (2015) (Sprague- Dawley Rats)	3% in diet	4 weeks	\downarrow (389 ± 3 g vs 426 ± 6 g, p < 0.05)	Not Reported	[5]
Hossain et al. (2011) (OLETF Rats)	5% in drinking water	13 weeks	↓ Significantly reduced increase	↓ Significantly reduced	[3]
Chen et al. (2019) (Wistar Rats)	5% in diet	4 weeks	↓ Minimum fat accumulation compared to other carbohydrate s	Not Reported	[6]

Data are presented as mean \pm SEM or as described in the cited study.

Effects on Glucose Metabolism

D-psicose has been shown to exert beneficial effects on glucose homeostasis, primarily by improving glucose tolerance and insulin sensitivity.



Oral Glucose Tolerance Test (OGTT)

In vivo studies consistently show that **D-psicose** administration improves the glycemic response to a glucose challenge.

- Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.[7]
- Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein.[7]
- Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[8]
- Post-Gavage Blood Collection: Blood samples are collected at specific time points postglucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
- Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Quantitative Data on Glucose Metabolism

The following table summarizes the effects of **D-psicose** on key parameters of glucose metabolism.

Study (Animal Model)	D- Psicose Dose	Duration	Fasting Blood Glucose	Glucose AUC during OGTT	Serum Insulin	Referenc e
Hossain et al. (2011) (OLETF Rats)	5% in drinking water	13 weeks	↓ Reduced	↓ Reduced	↓ Reduced	[3]
Baek et al. (2010) (db/db Mice)	200 mg/kg BW	28 days	Maintained (276-305 mg/dL vs. 2-fold increase)	↓ Significantl y improved	No effect	[9]



Data are presented as described in the cited study. AUC: Area Under the Curve.

Effects on Lipid Metabolism

D-psicose favorably alters lipid metabolism by suppressing lipogenesis and promoting fatty acid oxidation in the liver.

Hepatic Lipogenic Enzyme Activity

D-psicose has been shown to decrease the activity of key enzymes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase (G6PDH).

- Tissue Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
- Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzyme.
- Reaction Mixture: The supernatant is added to a reaction mixture typically containing potassium phosphate buffer, acetyl-CoA, NADPH, and EDTA.
- Reaction Initiation: The reaction is initiated by the addition of malonyl-CoA.
- Spectrophotometric Measurement: The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[10]
- Calculation of Activity: Enzyme activity is calculated based on the rate of NADPH oxidation.

Gene Expression Analysis

The effects of **D-psicose** on lipid metabolism are also mediated by changes in the expression of key regulatory genes.

RNA Extraction: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).



- cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
- qPCR Reaction: The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., ACCα, FAS, SREBP-1c, AMPKα, PPARα) and a housekeeping gene for normalization.
- Thermal Cycling: The qPCR is performed using a standard thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
- Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Quantitative Data on Lipid Metabolism

The following table summarizes the effects of **D-psicose** on lipid profiles and related gene expression.

Study (Animal Model)	D- Psicose Dose	Duratio n	Serum Triglyce rides	Serum Cholest erol	Hepatic Triglyce rides	Hepatic Gene Express ion Change s	Referen ce
Chen et al. (2019) (Wistar Rats)	5% in diet	4 weeks	ţ	1	1	↓ ACCα, FAS, SREBP- 1c; ↑ AMPKα, PPARα	[6]
Baek et al. (2010) (db/db Mice)	200 mg/kg BW	28 days	No significan t change	↓ LDL/HDL ratio	↓ 37.88%	Not Reported	[9]

Data are presented as described in the cited study.



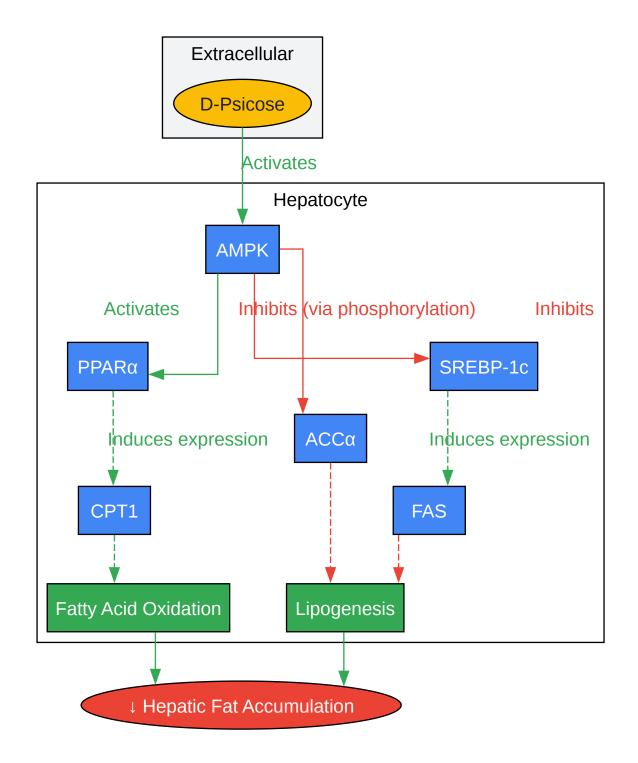
Signaling Pathways and Mechanisms of Action

The metabolic benefits of **D-psicose** are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver.

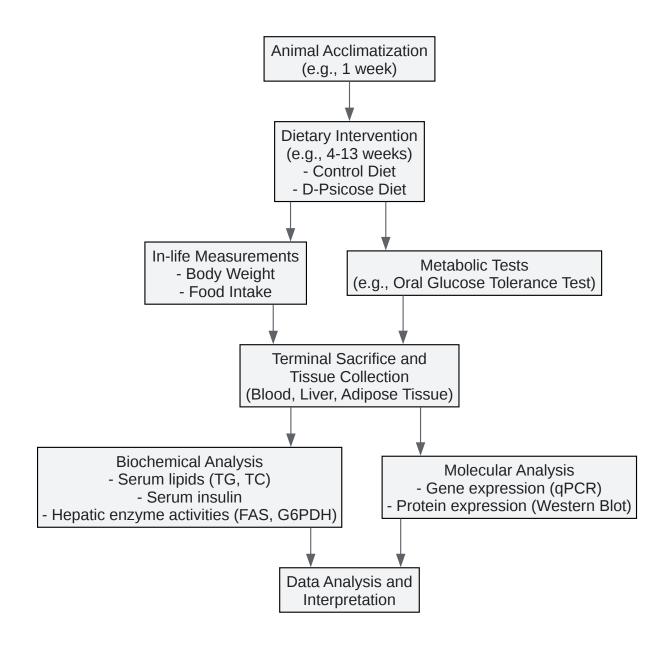
AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, once activated, phosphorylates various downstream targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like lipogenesis and cholesterol synthesis).[5]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 8. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- To cite this document: BenchChem. [The In Vivo Physiological Effects of D-Psicose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783083#physiological-effects-of-d-psicose-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com